2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide is a useful research compound. Its molecular formula is C22H28N4O3 and its molecular weight is 396.491. The purity is usually 95%.
BenchChem offers high-quality 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity of Quinazolinone Derivatives
Quinazolinone derivatives have been synthesized and evaluated for their antitumor activities. For example, certain quinazolinone analogues demonstrated broad-spectrum antitumor activity and were found to be significantly potent compared to a known positive control, 5-fluorouracil. Molecular docking studies on these compounds showed binding modes similar to known therapeutic agents, suggesting their potential mechanism of action through inhibition of specific cancer-related enzymes (Al-Suwaidan et al., 2016).
Anti-inflammatory and Analgesic Applications
Some quinazoline derivatives have been synthesized and screened for their anti-inflammatory and analgesic properties. For instance, specific derivatives exhibited significant anti-inflammatory activity, comparable to standard drugs, while demonstrating a mild ulcerogenic potential, indicating their safety profile for potential therapeutic use (Prajapat & Talesara, 2016).
Role in Autophagy and Apoptosis in Cancer Cells
A selective T-type Ca2+ channel blocker, based on a quinazoline derivative, was found to induce autophagy- and apoptosis-mediated cell death in human lung adenocarcinoma cells. This compound led to decreased intracellular Ca2+ levels, generated reactive oxygen species, and reduced glucose uptake, suggesting its potential value in cancer chemotherapy (Rim et al., 2014).
Molecular Docking and Spectroscopy Analysis
Comprehensive structural and vibrational studies on quinazolinone derivatives have been conducted, including molecular docking results showing stable complex formations with targets like the BRCA2 complex. This indicates their potential inhibitory activity against specific cancer targets and contributions to the understanding of their molecular interactions (El-Azab et al., 2016).
Synthesis and Pharmacological Evaluation
The synthesis of various quinazolinyl acetamides and their evaluation for analgesic and anti-inflammatory activities have been explored. Some compounds showed potent activities in this regard, highlighting the potential of quinazolinone derivatives in developing new therapeutic agents (Alagarsamy et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-22(2)11-14-6-5-7-18(20(14)29-22)28-13-19(27)24-16-8-9-17-15(10-16)12-23-21(25-17)26(3)4/h5-7,12,16H,8-11,13H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFJQCCDOBWLLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3CCC4=NC(=NC=C4C3)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.